molecular formula C13H9ClN2O3 B1348716 N-(4-chlorophenyl)-2-nitrobenzamide CAS No. 41562-57-6

N-(4-chlorophenyl)-2-nitrobenzamide

Cat. No. B1348716
CAS RN: 41562-57-6
M. Wt: 276.67 g/mol
InChI Key: XCENMAGLUPDPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 4-chloroaniline (11.8 mmol) and 2-nitrobenzoyl chloride (12.9 mmol) yielded 2.07 g (64%) of the title compound.
Quantity
11.8 mmol
Type
reactant
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:15])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
11.8 mmol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
12.9 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.